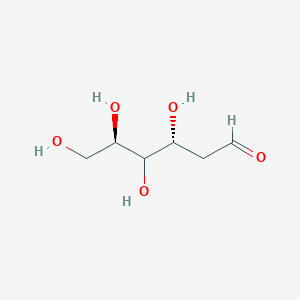

(3R,5R)-3,4,5,6-tetrahydroxyhexanal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Deoxy-D-arabino-hexose. An antimetabolite of glucose with antiviral activity.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Antibacterial Activity

Cladosporin has been shown to exhibit potent antibacterial effects against a variety of pathogens. For instance, it has demonstrated significant activity against Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 0.31 μg/mL . Additionally, it has been effective against drug-resistant bacteria, showcasing its potential as a lead compound in antibiotic development.

Antifungal Activity

The compound also possesses strong antifungal properties. It has been reported to inhibit the growth of several plant pathogens, including Colletotrichum species, with inhibition rates exceeding 90% at certain concentrations . The efficacy of Cladosporin against Cryptococcus neoformans was noted with a C₅₀ value of 17.7 μg/mL, indicating its potential as an antifungal agent in clinical settings .

Insecticidal and Anti-inflammatory Effects

In addition to its antimicrobial properties, Cladosporin exhibits insecticidal activity and anti-inflammatory effects. These attributes make it a candidate for agricultural applications as a biopesticide and for therapeutic uses in treating inflammatory conditions .

Agricultural Applications

Biocontrol Agent

Cladosporin has been identified as a promising biocontrol agent against various plant diseases. Studies have shown that isolates of Cladosporium can suppress diseases such as rice blast (Magnaporthe oryzae) and wheat stripe rust (Puccinia striiformis) by significant percentages (up to 98% in some cases) . This biocontrol potential is crucial for sustainable agriculture, reducing reliance on synthetic pesticides.

Plant Growth Regulation

Research indicates that Cladosporin can enhance plant growth by acting as a biostimulant. It promotes seed germination and increases vigor indices in crops like rice and wheat . The compound's ability to regulate plant growth could be leveraged to improve crop yields sustainably.

Pharmaceutical Potential

Antiparasitic Activity

Cladosporin has shown significant antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. It works by inhibiting protein synthesis in the parasite's blood and liver stages, indicating its potential for developing new antimalarial therapies .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of Cladosporin against various plant pathogens. The results demonstrated that Cladosporin effectively inhibited the growth of multiple Colletotrichum species, which are known to cause significant agricultural losses. The compound achieved inhibition rates ranging from 79.9% to 95.4% at concentrations as low as 30 µM .

Case Study 2: Biocontrol in Agriculture

In field trials, isolates of Cladosporium were applied to crops affected by white rust disease. Results showed that these isolates significantly reduced disease incidence (42-98%) while promoting overall plant health through enhanced growth parameters .

Summary Table: Applications of Cladosporin

| Application Area | Specific Use | Efficacy/Notes |

|---|---|---|

| Antimicrobial | Antibacterial against Enterococcus faecalis | MIC = 0.31 μg/mL |

| Antifungal against Cryptococcus neoformans | C₅₀ = 17.7 μg/mL | |

| Insecticidal | Effective against various pests | |

| Agricultural | Biocontrol agent for plant diseases | Up to 98% suppression of diseases |

| Plant growth regulation | Enhanced germination and vigor indices | |

| Pharmaceutical | Antiparasitic against Plasmodium falciparum | Inhibits protein synthesis |

Propiedades

Fórmula molecular |

C6H12O5 |

|---|---|

Peso molecular |

164.16 g/mol |

Nombre IUPAC |

(3R,5R)-3,4,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6?/m1/s1 |

Clave InChI |

VRYALKFFQXWPIH-QYRBDRAASA-N |

SMILES isomérico |

C(C=O)[C@H](C([C@@H](CO)O)O)O |

SMILES canónico |

C(C=O)C(C(C(CO)O)O)O |

Sinónimos |

2 Deoxy D glucose 2 Deoxyglucose 2 Desoxy D glucose 2-Deoxy-D-glucose 2-Deoxyglucose 2-Desoxy-D-glucose Deoxyglucose |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.